
HMPL-453: A Technical Overview of Preclinical
Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data

available for HMPL-453 (also known as fanregratinib), a highly potent and selective inhibitor of

Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented is

synthesized from publicly available research, primarily from conference abstracts and company

disclosures.

Core Compound Profile
HMPL-453 is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3.

[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene

amplification, mutations, or fusions, is a known driver of tumor growth, angiogenesis, and

resistance to therapy in various cancers. HMPL-453 is designed to inhibit these aberrant

signaling pathways, thereby exerting an antineoplastic effect.[1]

In Vitro Activity
The in vitro potency and selectivity of HMPL-453 have been characterized through various

biochemical and cellular assays.

Kinase Inhibition Profile
HMPL-453 demonstrates potent and selective inhibition of FGFR1, 2, and 3, with significantly

weaker activity against FGFR4.
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Target IC50 (nM)

FGFR1 6

FGFR2 4

FGFR3 6

FGFR4 425

Table 1: Biochemical potency of HMPL-453 against FGFR kinases.[2][3]

Anti-proliferative Activity
The compound has shown selective anti-proliferative activity in tumor cell lines with

dysregulated FGFR signaling.

Cell Line Type GI50 Range (nM)

Tumor cell lines with FGFR aberrations 3 - 105

Tumor cell lines without FGFR aberrations > 1500

Table 2: Anti-proliferative activity of HMPL-453 in cancer cell lines.[2][3]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of HMPL-

453.

Monotherapy in Xenograft Models
Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition in multiple

FGFR-altered tumor models. A dose of 50 mg/kg/day was shown to induce tumor regression in

most of the tested models.[2][3]

Combination Therapy
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In an immune-competent mouse model with an FGFR2 fusion, HMPL-453 demonstrated a

significant improvement in anti-tumor activity when combined with an anti-PD-1 antibody,

suggesting a potential synergistic effect and a role in priming the tumor immune

microenvironment.[2][3]

Mechanism of Action and Signaling Pathway
HMPL-453 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding,

it blocks the phosphorylation of FGFR and downstream signaling proteins, leading to the

inhibition of cell proliferation and survival.[2][3]
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FGFR Signaling Pathway and HMPL-453 Inhibition.

Experimental Protocols
The following sections describe representative methodologies for the key experiments cited in

the preclinical evaluation of HMPL-453. These are based on standard laboratory practices for

the mentioned assays.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
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Assay Principle: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453

against FGFR kinases. Assays such as the Transcreener™ Fluorescence Polarization assay

or the Z'-LYTE™ kinase assay are commonly used.[2][3]

Procedure (based on Transcreener™ FP Assay):

Prepare a serial dilution of HMPL-453.

In a multi-well plate, combine the recombinant FGFR enzyme, a suitable substrate, and

ATP.

Add the diluted HMPL-453 to the reaction mixture.

Incubate to allow the kinase reaction to proceed.

Add the Transcreener® ADP² FP detection mix, which contains an ADP antibody and a

fluorescent tracer.

Incubate to allow the tracer to bind to the antibody.

Measure the fluorescence polarization. The signal is inversely proportional to the amount

of ADP produced, and therefore to the kinase activity.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the HMPL-453 concentration.
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Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (Representative Protocol)
Assay Principle: To determine the half-maximal growth inhibitory concentration (GI50) of

HMPL-453 on cancer cell lines. Assays like CellTiter-Glo® luminescent or CCK-8 are used

for this purpose.[2][3]

Procedure (based on CellTiter-Glo® Assay):
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of HMPL-453.

Incubate for a specified period (e.g., 72 hours).

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent to each well.

Mix on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Measure the luminescence, which is proportional to the amount of ATP and thus the

number of viable cells.

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the

logarithm of the HMPL-453 concentration.

Western Blot Analysis of FGFR Phosphorylation
(Representative Protocol)

Assay Principle: To detect the inhibition of FGFR phosphorylation in cancer cells treated with

HMPL-453.

Procedure:

Culture cancer cells with known FGFR alterations.

Treat the cells with various concentrations of HMPL-453 for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Block the membrane and incubate with a primary antibody specific for phosphorylated

FGFR (p-FGFR).
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Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Add a chemiluminescent substrate and detect the signal.

Normalize the p-FGFR signal to total FGFR or a loading control (e.g., β-actin) to determine

the extent of inhibition.[4]

In Vivo Xenograft Studies (Representative Protocol)
Animal Model: Nu/Nu nude mice for general efficacy studies and immune-competent BALB/c

mice for combination studies with immunotherapy.[2][3]

Procedure:

Implant human tumor cells with FGFR alterations subcutaneously into the flank of the

mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into treatment and control groups.

Administer HMPL-453 orally at specified doses and schedules. The control group receives

a vehicle.

Measure tumor volume and body weight regularly.

At the end of the study, tumors can be excised for further analysis (e.g., western blot,

immunohistochemistry).
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Workflow for In Vivo Xenograft Efficacy Study.

Conclusion
The preclinical data for HMPL-453 demonstrate its potential as a potent and selective inhibitor

of FGFR1, 2, and 3. The compound exhibits significant in vitro anti-proliferative activity in

cancer cell lines with FGFR alterations and has shown promising anti-tumor efficacy in in vivo

models, both as a monotherapy and in combination with an immune checkpoint inhibitor. These

findings support the continued clinical development of HMPL-453 for the treatment of patients

with FGFR-driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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